Home > Products > Screening Compounds P86226 > 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea -

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Catalog Number: EVT-287230
CAS Number:
Molecular Formula: C18H18Cl2N6O
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 089828 is a competitive inhibitor of the receptor tyrosine kinases FGFR1, PDGFRβ, and EGFR (IC50s = 0.15, 1.76, and 5.47 µM, respectively) and a noncompetitive inhibitor of the nonreceptor tyrosine kinase c-Src (IC50 = 0.18 µM). It is selective for these targets over insulin receptor tyrosine kinase, PKC, and CDK4 (IC50s = >50 µM) but does inhibit MAPK (IC50 = 7.1 µM). PD 089828 decreases PDGF-BB-, EGF-, and bFGF-induced phosphorylation of PDGFR, EGFR, and FGFR1, respectively, in a concentration-dependent manner in vitro. It also decreases serum-stimulated growth (IC50 = 1.8 µM after 8 days) and migration (IC50 = 4.5 µM) of rat aortic smooth muscle cells.
PD089828 is a potent FGFR inhibitor, which inhibits human full-length fibroblast growth factor (FGF) receptor-1 (FGFR-1), platelet-derived growth factor (PDGF) receptor beta subunit (PDGFR-beta), Src nonreceptor tyrosine kinase (c-Src) and epidermal growth factor (EGF) receptor (EGFR) tyrosine kinases with half-maximal inhibitory potencies (IC50 values) of 0.15 +/- 0.02 (n = 4), 0.18 +/- 0.04 (n = 3), 1.76 +/- 0.28 (n = 4) and 5.47 +/- 0.78 (n = 6) microM, respectively. The results highlight the biological characteristics of PD 089828 as a novel, broadly active protein tyrosine kinase inhibitor with long-lasting but reversible cellular effects. The potential therapeutic use of these broadly acting, nonselective inhibitors as antiproliferative and antimigratory agents could extend to such diseases as cancer, atherosclerosis and restenosis in which redundancies in growth-signaling pathways are known to exist.
Source and Classification

The compound is classified under pyrido[2,3-d]pyrimidine derivatives, specifically designed for their pharmacological properties. It has been extensively studied for its ability to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation. Such inhibitors are valuable in treating diseases characterized by uncontrolled cell growth, such as cancer and atherosclerosis .

Synthesis Analysis

The synthesis of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea typically involves several steps:

  1. Preparation of Pyrido[2,3-d]pyrimidine Base: The initial step often involves the formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors such as amino acids or substituted phenyl compounds.
  2. Substitution Reactions: The introduction of the 2-amino and 2,6-dichlorophenyl groups can be achieved through nucleophilic substitution methods. These reactions may require specific conditions such as temperature control and the presence of catalysts to enhance yield.
  3. Formation of Urea Moiety: The final step involves the coupling of the tert-butyl group with the urea functionality. This is typically done using carbamoylation techniques where the amine reacts with an isocyanate derivative under controlled conditions to form the desired urea product.

The synthesis may vary based on specific reaction conditions and reagents used, which can influence yield and purity .

Molecular Structure Analysis

The molecular formula for 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is C18H18Cl2N6OC_{18}H_{18}Cl_{2}N_{6}O.

Structural Features

  • Pyrido[2,3-d]pyrimidine Core: This bicyclic structure is central to its biological activity.
  • Amino Group: Positioned at the 2-position enhances solubility and reactivity.
  • Chlorophenyl Substitution: The presence of dichlorophenyl enhances binding affinity to target enzymes.
  • Tert-butyl Group: Provides steric bulk which can influence the compound's interaction with biological targets.

The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to predict its interaction with protein targets .

Chemical Reactions Analysis

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea can undergo various chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, the urea moiety can hydrolyze to release amines.
  • Substitution Reactions: The amino group can participate in further substitution reactions to form more complex derivatives.
  • Cyclization: The compound may also undergo cyclization reactions under specific conditions to form larger heterocyclic structures.

These reactions are significant for modifying the compound to enhance its pharmacological properties or reduce toxicity .

Mechanism of Action

The primary mechanism of action for this compound involves inhibition of protein tyrosine kinases. By binding to the active site of these enzymes, it prevents phosphorylation events that are critical for cell signaling pathways involved in proliferation and survival.

Key Points

  • Target Enzymes: Primarily inhibits Abl kinase and other related tyrosine kinases.
  • Effect on Cell Proliferation: Reduces cellular proliferation rates in cancerous cells by disrupting signaling pathways.
  • Therapeutic Implications: Potentially useful in treating cancers where tyrosine kinases are overactive or mutated.

Data from structure-activity relationship studies indicate that modifications to the pyrido[2,3-d]pyrimidine structure can significantly affect potency and selectivity against different kinases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea include:

  • Molecular Weight: Approximately 396.28 g/mol.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.
  • Melting Point: Specific melting point data may vary; typically determined experimentally.

These properties are crucial for drug formulation and delivery systems in therapeutic applications .

Applications

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea has several scientific applications:

  1. Cancer Treatment: As a potent inhibitor of protein tyrosine kinases involved in cancer progression.
  2. Research Tool: Used in laboratory studies to understand kinase signaling pathways and their implications in disease states.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting similar pathways in various diseases including psoriasis and restenosis.
  4. Structure Activity Relationship Studies: Valuable in SAR studies aimed at optimizing efficacy and reducing side effects through structural modifications.

Properties

Product Name

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

IUPAC Name

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Molecular Formula

C18H18Cl2N6O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)

InChI Key

RRWSNCZYJCOEFX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PD089828; PD089828; PD 089828.

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.